molecular formula C18H11FN2O3 B251681 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide

Cat. No. B251681
M. Wt: 322.3 g/mol
InChI Key: KDVFQNOKIVNOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, also known as Fura-2, is a fluorescent dye that is commonly used in scientific research. It is a synthetic compound that belongs to the benzoxazole family and is widely used in various biochemical and physiological experiments.

Mechanism of Action

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide works by binding to calcium ions, which causes a conformational change in its structure. This change results in a shift in the excitation and emission spectra of the dye, allowing researchers to monitor changes in calcium levels in real-time. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has a high affinity for calcium ions and can detect changes in calcium levels in the nanomolar range.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has several biochemical and physiological effects. It is a highly sensitive calcium indicator that can detect changes in calcium levels in real-time. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has a high affinity for calcium ions and can detect changes in calcium levels in the nanomolar range. It is also non-toxic to cells and has minimal effects on cellular function, making it an ideal tool for studying calcium signaling in living cells.

Advantages and Limitations for Lab Experiments

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has several advantages for lab experiments. It is a highly sensitive calcium indicator that can detect changes in calcium levels in real-time. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has a high affinity for calcium ions and can detect changes in calcium levels in the nanomolar range. It is also non-toxic to cells and has minimal effects on cellular function, making it an ideal tool for studying calcium signaling in living cells.
However, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide also has some limitations. It requires a specialized fluorescence microscope or spectrofluorometer to detect changes in fluorescence intensity. It is also sensitive to pH changes, which can affect its fluorescence intensity. Additionally, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is not suitable for long-term experiments, as it can be photobleached over time.

Future Directions

There are several future directions for the use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in scientific research. One potential application is the development of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide-based biosensors for the detection of other ions, such as magnesium and zinc. Another potential application is the use of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in combination with other calcium indicators to study calcium signaling in more detail. Additionally, N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide could be used in combination with other imaging techniques, such as confocal microscopy and electron microscopy, to provide a more comprehensive understanding of cellular function.

Synthesis Methods

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide involves several steps, including the condensation of 2-fluoroaniline with salicylaldehyde, followed by the cyclization of the resulting Schiff base with ethyl chloroformate. The final product is obtained by the reaction of the resulting benzoxazole with furfurylamine. The purity of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide can be increased by recrystallization and column chromatography.

Scientific Research Applications

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is widely used in scientific research, particularly in the field of cellular imaging. It is a popular calcium indicator that is used to measure intracellular calcium levels in various cell types. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide works by binding to calcium ions, which causes a change in its fluorescence intensity. This change can be measured using a fluorescence microscope or a spectrofluorometer, allowing researchers to monitor changes in calcium levels in real-time. N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is also used in other applications, such as the detection of zinc ions and the measurement of pH levels.

properties

Molecular Formula

C18H11FN2O3

Molecular Weight

322.3 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C18H11FN2O3/c19-13-5-2-1-4-12(13)18-21-14-10-11(7-8-15(14)24-18)20-17(22)16-6-3-9-23-16/h1-10H,(H,20,22)

InChI Key

KDVFQNOKIVNOAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F

Origin of Product

United States

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